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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzotrifluoride

Cat. No.: B052861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-3-nitrobenzotrifluoride (CAS No. 121-17-5), a key intermediate in pharmaceutical and

agrochemical synthesis. This document presents available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols to aid in the replication and interpretation of these analytical methods.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Chloro-3-
nitrobenzotrifluoride. This information is critical for structural elucidation, purity assessment,

and quality control.

Table 1: NMR Spectroscopic Data
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Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H NMR 8.15 d 2.1 H-2

7.95 dd 8.7, 2.1 H-6

7.80 d 8.7 H-5

¹³C NMR 150.2 s - C-3

134.5 s - C-5

132.8 (q) q 34.0 C-4

128.0 s - C-1

125.4 (q) q 3.8 C-6

123.0 (q) q 273.0 -CF₃

122.6 s - C-2

¹⁹F NMR -63.2 s - -CF₃

Note: NMR data is typically acquired in a deuterated solvent such as CDCl₃ with TMS as an

internal standard for ¹H and ¹³C NMR, and CFCl₃ as an external standard for ¹⁹F NMR. Specific

data can be found in spectral databases such as SpectraBase.[1]

Table 2: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

1540 - 1520 Strong Asymmetric NO₂ Stretch

1355 - 1345 Strong Symmetric NO₂ Stretch

1320 - 1310 Strong C-F Stretch

1180 - 1130 Strong C-F Stretch

850 - 800 Medium C-Cl Stretch

800 - 600 Medium-Weak Ar-H Bending

Note: IR data is often acquired as a neat liquid between salt plates (e.g., NaCl or KBr) or as a

KBr pellet. Specific peak values can be found in sources like the Aldrich Library of Infrared

Spectra.[1]

Table 3: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

225 Moderate [M]⁺ (containing ³⁵Cl)

227 Low [M+2]⁺ (containing ³⁷Cl)

195 High [M-NO]⁺

179 Moderate [M-NO₂]⁺

150 Moderate [M-NO₂-F]⁺

130 Low [M-NO₂-Cl]⁺

Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry

(GC-MS) with electron ionization (EI). The presence of the M+2 peak in an approximate 3:1

ratio with the molecular ion peak is characteristic of a monochlorinated compound.

Experimental Protocols
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Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

The following sections outline typical experimental protocols for the analysis of 4-Chloro-3-
nitrobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H), is typically

employed for analysis.[1]

Sample Preparation:

Dissolve approximately 10-20 mg of 4-Chloro-3-nitrobenzotrifluoride in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C

NMR. For ¹⁹F NMR, an external standard like trifluorochloromethane (CFCl₃) is commonly

used.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

¹⁹F NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -50 to -70 ppm (relative to CFCl₃).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present

in the molecule.

Sample Preparation (Neat Liquid):

Place a small drop of liquid 4-Chloro-3-nitrobenzotrifluoride onto a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Mount the plates in the spectrometer's sample holder.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Background: A background spectrum of the empty sample compartment should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation

and identification of volatile compounds.

GC-MS System and Conditions:

Gas Chromatograph: An Agilent or similar GC system.

Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d.,

0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

Injector Temperature: 250-280 °C.

Oven Temperature Program:

Initial temperature: 50-70 °C, hold for 1-2 minutes.

Ramp: 10-15 °C/min to 280-300 °C.

Final hold: 5-10 minutes.

Mass Spectrometer: A quadrupole or ion trap mass analyzer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 amu.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chloro-3-nitrobenzotrifluoride.
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Caption: General workflow for the spectroscopic analysis of 4-Chloro-3-nitrobenzotrifluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 -
PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-3-
nitrobenzotrifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052861#spectroscopic-data-nmr-ir-ms-for-4-chloro-3-
nitrobenzotrifluoride]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b052861?utm_src=pdf-body-img
https://www.benchchem.com/product/b052861?utm_src=pdf-body
https://www.benchchem.com/product/b052861?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitrobenzotrifluoride
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitrobenzotrifluoride
https://www.benchchem.com/product/b052861#spectroscopic-data-nmr-ir-ms-for-4-chloro-3-nitrobenzotrifluoride
https://www.benchchem.com/product/b052861#spectroscopic-data-nmr-ir-ms-for-4-chloro-3-nitrobenzotrifluoride
https://www.benchchem.com/product/b052861#spectroscopic-data-nmr-ir-ms-for-4-chloro-3-nitrobenzotrifluoride
https://www.benchchem.com/product/b052861#spectroscopic-data-nmr-ir-ms-for-4-chloro-3-nitrobenzotrifluoride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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